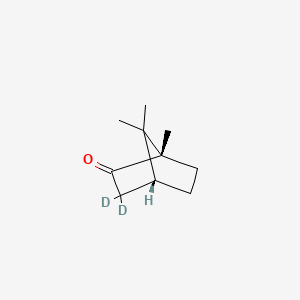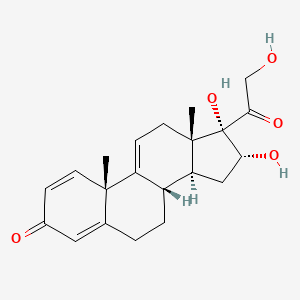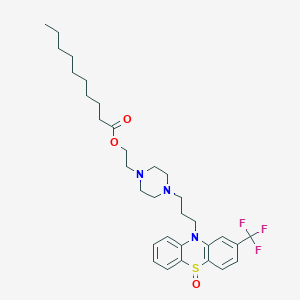
3b-17-Imino-androst-5-en-3-ol Dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3b-17-Imino-androst-5-en-3-ol Dimer: is a synthetic steroidal compound with the molecular formula C38H56N2O2 and a molecular weight of 572.86 g/mol . This compound is known for its unique structure, which includes an imino group and a dimeric form, making it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3b-17-Imino-androst-5-en-3-ol Dimer typically involves the reaction of androst-5-en-3β,17β-diol with specific reagents under controlled conditions. The process may include steps such as oxidation, reduction, and substitution reactions to achieve the desired dimeric structure .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as chromatography and crystallization to isolate and purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 3b-17-Imino-androst-5-en-3-ol Dimer undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3b-17-Imino-androst-5-en-3-ol Dimer is used as a reference material and in the study of steroidal compounds. It serves as an impurity standard for the analysis of related compounds .
Biology: In biological research, this compound is used to study the effects of steroidal structures on biological systems. It helps in understanding the interactions between steroids and biological receptors .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the treatment of androgen-dependent conditions such as prostate cancer. It is an impurity of Abiraterone, a drug used in prostate cancer treatment .
Industry: In the industrial sector, this compound is used in the synthesis of other steroidal compounds and as a reference material for quality control and standardization .
Mécanisme D'action
The mechanism of action of 3b-17-Imino-androst-5-en-3-ol Dimer involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cytochrome P450 17α-hydroxylase-17,20-lyase (CYP17), an enzyme involved in steroidogenesis. By inhibiting this enzyme, the compound reduces the production of androgens, which are hormones that play a role in the development and progression of androgen-dependent conditions such as prostate cancer .
Comparaison Avec Des Composés Similaires
3β-17-Imino-androst-5-en-3-ol Acetate Dimer: This compound has a similar structure but includes an acetate group, which may affect its chemical properties and biological activity.
Androst-5-en-3β,17α-diol: This compound shares a similar steroidal backbone but lacks the imino group and dimeric form, making it less complex.
Uniqueness: 3b-17-Imino-androst-5-en-3-ol Dimer is unique due to its dimeric structure and the presence of an imino group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C38H56N2O2 |
|---|---|
Poids moléculaire |
572.9 g/mol |
Nom IUPAC |
(3S,8R,9S,10R,13S,14S)-17-[(Z)-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene]hydrazinylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C38H56N2O2/c1-35-17-13-25(41)21-23(35)5-7-27-29-9-11-33(37(29,3)19-15-31(27)35)39-40-34-12-10-30-28-8-6-24-22-26(42)14-18-36(24,2)32(28)16-20-38(30,34)4/h5-6,25-32,41-42H,7-22H2,1-4H3/b39-33-,40-34?/t25-,26-,27-,28-,29-,30-,31-,32-,35-,36-,37-,38-/m0/s1 |
Clé InChI |
TWJCNVOIEMSYGV-GLIPDFAWSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=N/N=C\4/CC[C@@H]5[C@@]4(CC[C@H]6[C@H]5CC=C7[C@@]6(CC[C@@H](C7)O)C)C)CC=C8[C@@]3(CC[C@@H](C8)O)C |
SMILES canonique |
CC12CCC3C(C1CCC2=NN=C4CCC5C4(CCC6C5CC=C7C6(CCC(C7)O)C)C)CC=C8C3(CCC(C8)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















